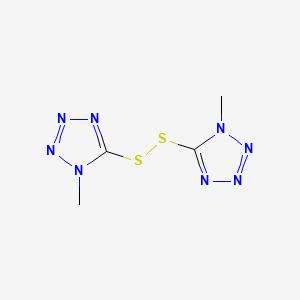
5,5'-Dithiobis(1-methyltetrazole)
Cat. No. B1211709
Key on ui cas rn:
62671-38-9
M. Wt: 230.3 g/mol
InChI Key: FOTIRCKWBGLFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05882819
Procedure details


Within a flask having a capacity of 1000 ml, 5-mercapto-1-methyltetrazole of 1000 mmol is solved in methanol of 450 ml, and the solution thus formed is cooled by water bathing. Into the solution thus prepared, 34.5% hydrogen peroxide of 20 ml is dropped slowly. At several minutes after dropping, the reaction generates heat, thus creating precipitate.




Identifiers


|
REACTION_CXSMILES
|
[SH:1][C:2]1[N:6]([CH3:7])[N:5]=[N:4][N:3]=1.O.OO>CO>[CH3:7][N:6]1[C:2]([S:1][S:1][C:2]2[N:6]([CH3:7])[N:5]=[N:4][N:3]=2)=[N:3][N:4]=[N:5]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
SC1=NN=NN1C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Within a flask having
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution thus formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into the solution thus prepared
|
WAIT
|
Type
|
WAIT
|
|
Details
|
At several minutes after dropping
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction generates heat
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1N=NN=C1SSC1=NN=NN1C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
